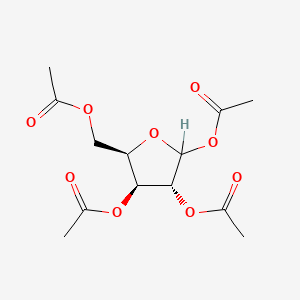

1,2,3,5-tétra-O-acétyl-D-xylofuranose

Vue d'ensemble

Description

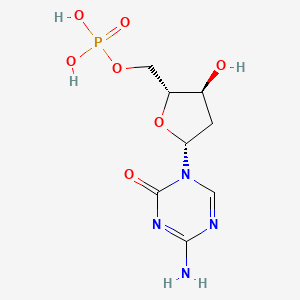

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a starting material for the synthesis of nucleosides . It is a carbohydrate that plays a pivotal role in the advancement of pharmaceutical agents targeting an array of ailments such as cancer, inflammation, and microbial infections .

Synthesis Analysis

This compound is used as a building block for the synthesis of carbohydrate-based drugs or vaccines. Its specific properties can be advantageous for these applications.Molecular Structure Analysis

The molecular formula of 1,2,3,5-tetra-O-acetyl-D-xylofuranose is C13H18O9 . Its molecular weight is 318.3 . The SMILES representation isCC(OC[C@@H]1C@H=O)C@@H=O)C(OC(C)=O)O1)=O . Chemical Reactions Analysis

1,2,3,5-Tetra-O-acetyl-D-xylofuranose can serve as a model compound for studying how carbohydrates interact with proteins. These interactions play a crucial role in various biological processes.Physical And Chemical Properties Analysis

This compound is a neat oil . It is soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Applications De Recherche Scientifique

Intermédiaire Pharmaceutique

Il sert d'intermédiaire dans la synthèse pharmaceutique, en particulier dans la création de thérapies antivirales. Il a notamment été utilisé dans la recherche ciblant le traitement de l'hépatite B .

Précurseur de Nucléoside

En tant que précurseur de nucléoside, le 1,2,3,5-tétra-O-acétyl-D-xylofuranose est impliqué dans la synthèse des nucléosides, qui sont des composants essentiels des acides nucléiques .

Synthèse Chimique

Le composé est important dans les synthèses chimiques complexes en raison de sa structure et de sa réactivité spécifiques, qui peuvent être adaptées à diverses réactions chimiques .

Orientations Futures

Mécanisme D'action

Target of Action

1,2,3,5-Tetra-O-acetyl-D-xylofuranose is primarily used as a nucleoside precursor . Its primary targets are the nucleosides in the body, which play a crucial role in various biological functions, including energy transfer and signal transduction .

Mode of Action

This compound interacts with its targets by serving as a starting material for the synthesis of nucleosides . It is incorporated into the nucleoside structure, leading to the formation of new nucleosides .

Biochemical Pathways

The biochemical pathways affected by 1,2,3,5-Tetra-O-acetyl-D-xylofuranose are primarily those involved in nucleoside synthesis . The compound’s incorporation into nucleosides can affect various downstream effects, including the synthesis of DNA and RNA, and the regulation of many cellular processes .

Pharmacokinetics

As a nucleoside precursor, its bioavailability would likely depend on its ability to be absorbed and metabolized into active nucleosides in the body .

Result of Action

The molecular and cellular effects of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose’s action primarily involve the synthesis of nucleosides . By serving as a precursor, it contributes to the formation of nucleosides, which are essential components of nucleic acids like DNA and RNA .

Analyse Biochimique

Biochemical Properties

1,2,3,5-tetra-O-acetyl-D-xylofuranose plays a significant role in biochemical reactions. It is involved in the synthesis of nucleosides, which are key components of nucleic acids

Cellular Effects

As a precursor to nucleosides, it likely influences cell function indirectly through its role in nucleic acid synthesis .

Molecular Mechanism

As a precursor to nucleosides, it may exert its effects at the molecular level through its involvement in nucleic acid synthesis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1,2,3,5-tetra-O-acetyl-D-xylofuranose in laboratory settings. It is known to be stable for at least 4 years when stored at -20°C .

Metabolic Pathways

1,2,3,5-tetra-O-acetyl-D-xylofuranose is involved in the metabolic pathway of nucleoside synthesis

Propriétés

IUPAC Name |

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

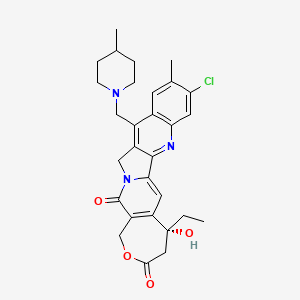

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.